

Application Notes and Protocols: N-cyanation of Tertiary Amines using Cyanogen Bromide

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Compound of Interest

Compound Name: Cyanogen

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Introduction

The N-cyanation of tertiary amines, widely known as the von Braun reaction, is a classic yet powerful chemical transformation in organic synthesis.[1][2] This reaction facilitates the cleavage of a carbon-nitrogen bond in a tertiary amine upon treatment with **cyanogen** bromide (BrCN), yielding a disubstituted cyanamide and an alkyl bromide.[1][2] The resulting cyanamide can be further hydrolyzed or reduced to furnish the corresponding secondary amine, making this method a valuable tool for N-dealkylation.[3] This transformation is particularly significant in the semi-synthesis of a wide range of pharmaceuticals and agrochemicals, and it plays a crucial role in the structural modification of complex natural products, especially alkaloids.[2][3]

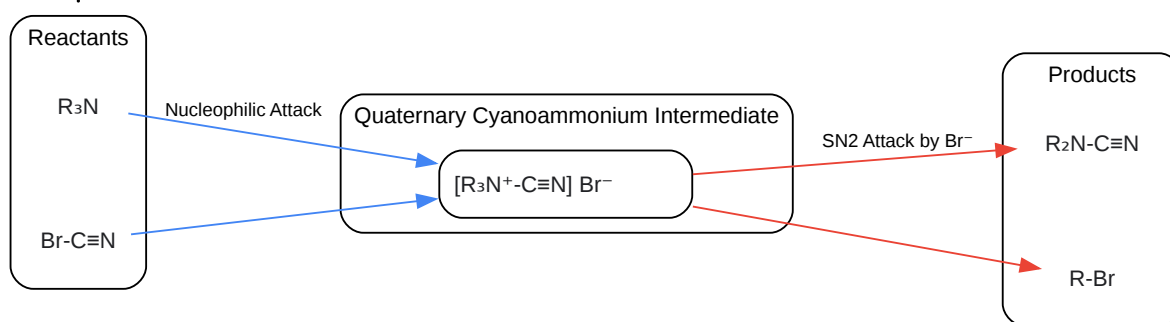
Reaction Mechanism

The von Braun reaction proceeds through a two-step mechanism involving two successive nucleophilic substitutions.[4]

- **Formation of a Quaternary Cyanoammonium Salt:** The reaction is initiated by the nucleophilic attack of the tertiary amine's nitrogen atom on the electrophilic **cyanogen** bromide. This displaces the bromide ion and forms a quaternary cyanoammonium bromide salt intermediate.[3][4]

- **Nucleophilic Cleavage:** The displaced bromide ion then acts as a nucleophile, attacking one of the N-alkyl groups of the quaternary ammonium salt.[4] This second nucleophilic substitution (typically an SN2 reaction) leads to the cleavage of a C-N bond, resulting in the formation of a stable disubstituted cyanamide and an alkyl bromide.[3][4]

The selectivity of the cleavage of the N-alkyl group is influenced by steric and electronic factors. Generally, the least sterically hindered alkyl group is cleaved. However, allylic and benzylic groups are preferentially cleaved due to the stability of the corresponding allyl or benzyl bromide leaving groups.



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Caption: Reaction mechanism of the N-cyanation of tertiary amines.

Applications in Research and Drug Development

The von Braun reaction is a cornerstone in the synthesis and modification of nitrogen-containing compounds:

- **N-Dealkylation of Alkaloids:** This method is extensively used for the N-demethylation of natural product alkaloids, such as morphine and codeine derivatives.[2][3] The resulting "nor-" compounds are crucial intermediates in the semi-synthesis of a wide array of opioid medicines with modified pharmacological profiles.[3]

- **Synthesis of Secondary Amines:** The cyanamide product of the von Braun reaction can be readily converted to a secondary amine through hydrolysis (acidic or basic) or reduction (e.g., with LiAlH_4).^[3] This two-step sequence provides a reliable route for the preparation of secondary amines from their tertiary counterparts.
- **Drug Metabolism Studies:** N-dealkylation is a significant metabolic pathway for many drugs. ^[3] The von Braun reaction allows for the synthesis of N-dealkylated metabolites, which are essential for various stages of drug development studies, including metabolite identification and toxicological evaluation.^[3]
- **Functional Group Transformation:** The cyanamide moiety is a versatile functional group that can participate in various chemical transformations, serving as a precursor for ureas, thioureas, guanidines, and various heterocyclic systems.

Quantitative Data Summary

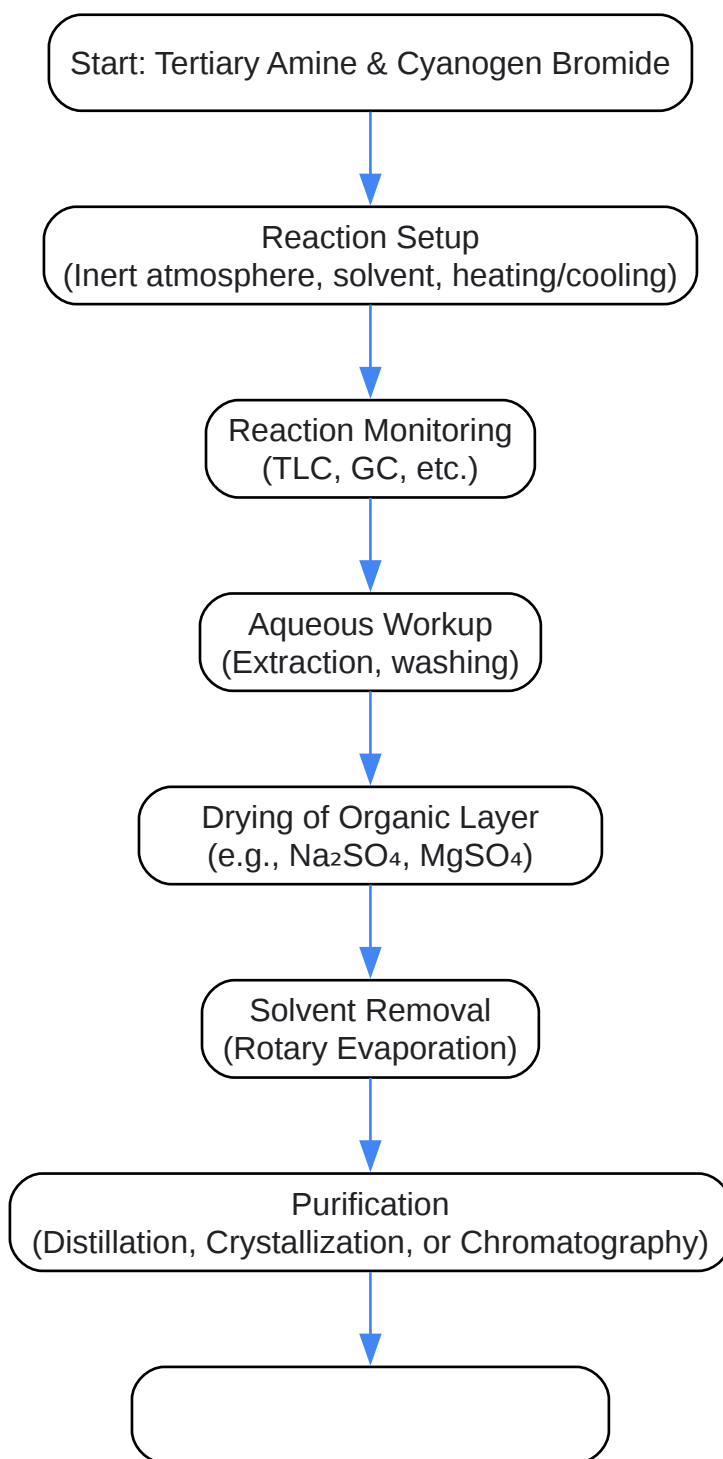
The following table summarizes the reaction conditions and yields for the N-cyanation of various tertiary amines with **cyanogen** bromide.

Tertiary Amine Substrate	Reagent(s)	Solvent	Temperature	Time (h)	Product	Yield (%)
N,N-Dimethyl-1-naphthylamine	Cyanogen Bromide	None (neat)	Reflux (steam bath)	16	N-Methyl-1-naphthylcyanamide	63-67
N,N-Diethyl-1-naphthylamine	Cyanogen Bromide	Not specified	Not specified	Not specified	N-Ethyl-1-naphthylcyanamide	48
N-Allyl-N-methylaniline	Cyanogen Bromide	Anhydrous Chloroform	Room Temperature	Not specified	N-Methyl-N-phenylcyanamide	86
N,N-Diallylaniline	Cyanogen Bromide	Anhydrous Chloroform	Room Temperature	Not specified	N-Allyl-N-phenylcyanamide	82
1-Allylpiperidine	Cyanogen Bromide	Anhydrous Chloroform	Room Temperature	Not specified	Piperidine-1-carbonitrile	78
Codeinone dimethyl ketal	Cyanogen Bromide	Not specified	Not specified	Not specified	N-Cyanonorcocodeinone dimethyl ketal	75 (for the reduced secondary amine)
3,14-Diacetyloxymorphine	Cyanogen Bromide	Not specified	Not specified	Not specified	N-Cyano-3,14-diacetylnoroxymorphine	95

Experimental Protocols

General Experimental Workflow

The general workflow for the N-cyanation of a tertiary amine involves the reaction with **cyanogen** bromide, followed by workup and purification of the resulting cyanamide.



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Caption: General experimental workflow for N-cyanation.

Detailed Protocol: N-Cyanation of N,N-Dimethyl-1-naphthylamine[5]

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

- N,N-Dimethyl-1-naphthylamine (1 mole, 171 g)
- **Cyanogen** bromide (1.2 moles, 125 g)
- Dry ether (2.5 L)
- 15% Hydrochloric acid solution
- Anhydrous calcium sulfate (Drierite)
- Water

Equipment:

- 1-L round-bottom flask with ground-glass joints
- Efficient reflux condenser
- Heating mantle or steam bath
- Large separatory funnel
- Filtration apparatus
- Distillation apparatus (for atmospheric and vacuum distillation)

Procedure:

- **Reaction Setup:** In a 1-L flask, combine N,N-dimethyl-1-naphthylamine (171 g, 1 mole) and **cyanogen** bromide (125 g, 1.2 moles). Caution! **Cyanogen** bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
- **Reflux:** Attach an efficient reflux condenser and heat the mixture under reflux using a steam bath for 16 hours. It is advisable to heat the mixture gradually at the beginning to avoid the loss of **cyanogen** bromide.
- **Quenching and Filtration:** After cooling the reaction mixture to room temperature, add it to 2.5 L of dry ether. The insoluble quaternary salt will precipitate. Filter the mixture to remove the solid.
- **Extraction:** Transfer the ether filtrate to a large separatory funnel. Extract the ether solution with four 800-mL portions of approximately 15% hydrochloric acid solution to remove any unreacted tertiary amine.
- **Washing:** Wash the ether solution with five 500-mL portions of water.
- **Drying:** Dry the ether solution over 30–35 g of anhydrous calcium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the ether by distillation at atmospheric pressure on a steam bath.
- **Purification:** Fractionally distill the residue under reduced pressure. The N-methyl-1-naphthylcyanamide product is collected as a pale yellow oil.

Safety Precautions

Cyanogen bromide is a highly toxic, corrosive, and volatile solid. All manipulations should be performed in a certified chemical fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

- **Toxicity:** **Cyanogen** bromide is fatal if inhaled, swallowed, or absorbed through the skin. It can cause severe skin burns and eye damage.

- **Reactivity:** It may react violently with acids or water to release toxic and flammable gases. It is incompatible with oxidizing agents and metals.
- **Handling:** Avoid creating dust. Ensure all equipment is dry before use.
- **Storage:** Store in a tightly closed container in a dry, well-ventilated, and secure area, away from incompatible materials.
- **Disposal:** Dispose of **cyanogen** bromide and any reaction waste as hazardous waste in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention.

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